2-Methyl-3-pyridin-3-yl-propionic acid hydrochloride
Overview
Description
2-Methyl-3-pyridin-3-yl-propionic acid hydrochloride, also known by its CAS Number 1956309-53-7, is a chemical compound with a molecular weight of 201.65 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11NO2.ClH/c1-7(9(11)12)5-8-3-2-4-10-6-8;/h2-4,6-7H,5H2,1H3,(H,11,12);1H . This indicates that the compound has a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) attached to a propionic acid group (a two-carbon carboxylic acid), with one of the carbon atoms in the propionic acid group being a methyl group (CH3).Physical and Chemical Properties Analysis
This compound is a white solid . Its molecular formula is C9H12ClNO2 and it has a molecular weight of 201.65 g/mol .Scientific Research Applications
Coordination Chemistry and Properties
A review of the chemistry and properties of pyridine derivatives emphasizes their significance in coordination chemistry, outlining preparation procedures, spectroscopic properties, structures, and biological activities (Boča, Jameson, & Linert, 2011).
Acidity in Catalysts
Research on the acidity of zeolites and related catalysts through nuclear magnetic resonance techniques sheds light on the quantification of acidity, which is essential for understanding catalytic activity (Pfeifer, Freude, & Hunger, 1985).
Pesticide Exposure
A consolidation of urinary metabolite concentration measurements from EPA studies provides insights into children's exposure to pesticides, offering data on metabolite trends and patterns (Egeghy et al., 2011).
Biopolymer Modifications
The chemical modification of xylan into biopolymer ethers and esters with specific properties highlights the potential applications of these modifications in drug delivery and as antimicrobial agents (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Cytochrome P450 Enzyme Inhibition
A review of chemical inhibitors of cytochrome P450 isoforms in human liver microsomes discusses the importance of selectivity in understanding drug metabolism and predicting drug-drug interactions (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Wastewater Treatment
An examination of treatment options for wastewater from the pesticide industry identifies biological processes and granular activated carbon as effective methods for removing toxic pollutants, underlining the importance of experimental evaluation for process design (Goodwin, Carra, Campo, & Soares, 2018).
Synthetic Pathways for Pharmaceuticals
The synthesis of (S)-clopidogrel, an antiplatelet and antithrombotic drug, illustrates the advancements in synthetic methodologies, offering insights into the development of more efficient synthetic routes for pharmaceuticals (Saeed et al., 2017).
Properties
IUPAC Name |
2-methyl-3-pyridin-3-ylpropanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-7(9(11)12)5-8-3-2-4-10-6-8;/h2-4,6-7H,5H2,1H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOMGWQTLQSBLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=CC=C1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1956309-53-7 | |
Record name | 2-methyl-3-(pyridin-3-yl)propanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.